molecular formula C13H20 B174958 (E)-1-(Prop-1-en-1-yl)adamantane CAS No. 150587-69-2

(E)-1-(Prop-1-en-1-yl)adamantane

Cat. No.: B174958
CAS No.: 150587-69-2
M. Wt: 176.3 g/mol
InChI Key: KJONNQZAPZNSNI-NSCUHMNNSA-N
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Description

Historical Development of Adamantane (B196018) Chemistry and Derivatives

The journey of adamantane chemistry began in 1933 with its discovery in petroleum. wikipedia.org However, it was not until 1941 that Vladimir Prelog achieved the first successful, albeit low-yielding, laboratory synthesis. publish.csiro.au A significant breakthrough occurred in 1957 when Schleyer developed a more efficient synthesis method, making adamantane and its derivatives more accessible for research. publish.csiro.au This spurred a wave of investigations into the functionalization of the adamantane cage and the synthesis of a wide array of derivatives. wikipedia.org Initially, much of the focus was on the unique stability and rigid structure of adamantane. Over the years, the field has expanded to include the development of adamantane-containing compounds for various applications, including pharmaceuticals and advanced materials. wikipedia.orgpensoft.net

Significance of Adamantane Alkene Moieties in Organic Synthesis and Materials Science

The presence of an alkene moiety on the adamantane scaffold, as seen in (E)-1-(Prop-1-en-1-yl)adamantane, is of considerable significance in both organic synthesis and materials science. In organic synthesis, the double bond acts as a versatile functional group, enabling a range of chemical transformations. For instance, adamantane-substituted alkenes can participate in reactions such as:

Wittig Reaction: This reaction is a common method for the formation of alkenes and can be employed in the synthesis of adamantane derivatives. smolecule.com

Allylic Substitution: The allylic position of the prop-1-en-1-yl group is susceptible to substitution reactions, allowing for the introduction of various functional groups. smolecule.com

Oxidative Functionalization: The double bond can be oxidized to introduce new functional groups, which can in turn enhance the molecule's potential for biological activity. smolecule.com

Rearrangements: Under certain conditions, such as treatment with butyllithium, these compounds can undergo rearrangements to produce different structural isomers. smolecule.comresearchgate.net

In the realm of materials science, the unique properties of adamantane derivatives make them attractive for the development of advanced materials. smolecule.com The rigidity and thermal stability of the adamantane core can be imparted to polymers, leading to materials with enhanced mechanical or thermal properties. wikipedia.org The ability to functionalize the alkene moiety allows for the tuning of these properties and for the incorporation of adamantane units into larger polymer chains or networks.

Structural Elucidation and Stereochemical Importance of the this compound Scaffold

The structural elucidation of this compound relies on standard spectroscopic techniques. Its molecular formula is C₁₃H₂₀, and it is also known by synonyms such as trans-1-(1-adamantyl)propene. nih.gov The key structural features are the tricyclic adamantane cage and the attached (E)-propenyl group.

Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₂₀ nih.gov
Molecular Weight176.30 g/mol nih.gov
IUPAC Name1-[(1E)-prop-1-en-1-yl]adamantane nih.gov
Synonymstrans-1-(1-adamantyl)propene, 1-[(E)-prop-1-enyl]adamantane nih.gov
CAS Number150587-69-2 nih.gov

Research Gaps and Future Directions in Adamantane Alkene Studies

While significant progress has been made in the chemistry of adamantane and its derivatives, there are still several areas ripe for further exploration, particularly concerning adamantane alkenes like this compound.

One key area for future research is the continued development of novel synthetic methodologies. While methods like the Wittig reaction and allylic substitution are established, there is a need for more efficient and selective methods to synthesize and functionalize adamantane alkenes. smolecule.com This includes the development of catalytic systems that can operate under milder conditions and with greater functional group tolerance.

Another promising direction is the deeper investigation into the potential applications of these compounds. While their use in materials science is recognized, further studies are needed to fully understand how the incorporation of adamantane alkene moieties can be used to create materials with specific and tunable properties, such as for use in advanced polymers or as components of drug delivery systems. pensoft.netsmolecule.com The unique structural characteristics of these compounds may also lead to new drug formulations, particularly in areas like antiviral therapies. smolecule.com

Furthermore, a more thorough understanding of the biological activities and mechanisms of action of adamantane alkenes is required. While adamantane derivatives are known to have a range of biological effects, the specific contributions of the alkene functionality in conjunction with the adamantane core are not fully elucidated. ontosight.ai Future research should focus on detailed structure-activity relationship studies to optimize their therapeutic potential.

Finally, the exploration of the reactivity of adamantane alkenes in a broader range of chemical transformations could unveil novel synthetic pathways and lead to the creation of new and complex molecular architectures based on the adamantane scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-prop-1-enyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJONNQZAPZNSNI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418650
Record name (E)-1-(Prop-1-en-1-yl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150587-69-2
Record name (E)-1-(Prop-1-en-1-yl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of the Prop 1 En 1 Yl Adamantane Moiety

Electrophilic and Radical Additions to the Alkene Double Bond

The double bond in (E)-1-(prop-1-en-1-yl)adamantane is susceptible to both electrophilic and radical addition reactions. byjus.comlibretexts.org These reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. byjus.com

Allylic Bromination with N-Bromosuccinimide (NBS)

Allylic bromination specifically targets the hydrogen atoms on the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.com

In the case of this compound, reaction with one equivalent of NBS leads to the formation of (E)-1-(1-adamantyl)-3-bromoprop-1-ene. researchgate.net The reaction proceeds via a radical chain mechanism. The bulky adamantane (B196018) group influences the reaction's direction. researchgate.net The E-configuration of the double bond is retained in the product, as confirmed by a proton coupling constant of 15.6 Hz in NMR spectroscopy. researchgate.net Further reaction with additional equivalents of NBS can lead to di- and tribrominated products. researchgate.net

Table 1: Products of Allylic Bromination of (E)-1-(1-adamantyl)propene with NBS researchgate.net

Equivalents of NBSReaction TimeProduct(s)
13 h(E)-1-(1-Adamantyl)-3-bromoprop-1-ene
25 h(E)-1-(1-Adamantyl)-3,3-dibromoprop-1-ene
315 hTribromo derivative

Data sourced from a study on the allylic bromination of sterically hindered adamantane series olefins. researchgate.net

Radical Substitution vs. Radical Addition Processes

The competition between radical substitution (allylic halogenation) and radical addition across the double bond is a key aspect of the chemistry of adamantyl alkenes. researchgate.net The use of NBS is crucial for promoting allylic substitution. masterorganicchemistry.comchadsprep.com High concentrations of bromine would favor the electrophilic addition of bromine to the double bond, resulting in a vicinal dibromide. masterorganicchemistry.com

The stability of the radical intermediate plays a significant role in determining the reaction pathway. rsc.orgnih.gov Allylic radicals are stabilized by resonance, making the allylic C-H bonds weaker and more susceptible to abstraction by a bromine radical. masterorganicchemistry.com In the context of adamantane derivatives, the bulky adamantane cage can sterically hinder addition to the double bond, further favoring substitution at the allylic position. researchgate.net However, studies on related aryl-substituted adamantane alkenes show that both radical substitution and radical addition can occur concurrently. researchgate.net

Regioselectivity and Stereoselectivity of Addition Reactions

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com In addition reactions to alkenes, these selectivities are determined by the reaction mechanism. masterorganicchemistry.com

For electrophilic additions to the this compound double bond, the regioselectivity would be governed by the stability of the resulting carbocation intermediate. The addition of an electrophile (like H⁺) would preferentially occur at the carbon atom that leads to the more stable carbocation. In this case, addition to the carbon atom further from the adamantyl group would place the positive charge on the carbon adjacent to the adamantane, where it can be stabilized by the electron-donating inductive effect of the bulky alkyl group.

The stereoselectivity of addition reactions can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces). masterorganicchemistry.com The specific stereochemical outcome depends on the particular reaction being performed. For instance, radical additions can proceed with varying degrees of stereoselectivity.

Acid-Catalyzed Transformations

The presence of the double bond in this compound also allows for a variety of acid-catalyzed transformations, which typically proceed through carbocationic intermediates. researchgate.net

Ritter Reaction of Adamantane Alkenes and Product Distribution

The Ritter reaction is a classic method for the synthesis of amides from alkenes or alcohols in the presence of a nitrile and a strong acid. google.comresearchgate.net Adamantane derivatives readily undergo the Ritter reaction due to the stability of the adamantyl carbocation. rsc.org

For adamantane alkenes, the reaction is initiated by the protonation of the double bond to form a carbocation. researchgate.net This carbocation is then trapped by the nitrile to form a nitrilium ion intermediate, which upon hydrolysis yields the corresponding N-substituted amide. researchgate.net The structure of the alkene and the reaction conditions, including the nature of the acid catalyst, significantly influence the distribution of products. researchgate.netresearchgate.net In some cases, rearrangements and the formation of heterocyclic products, such as homoadamantane (B8616219) γ-sultones, can occur. researchgate.netresearchgate.net

For example, the Ritter reaction of 1-[(1E)-3-bromoprop-1-en-1-yl]-adamantane, a derivative of the title compound, is highly dependent on the substrate structure and the electrophilic medium, leading to a variety of products including conventional amides and rearranged heterocyclic compounds. researchgate.net

Carbocationic Intermediates in Adamantane Reactivity

Carbocations are key intermediates in many reactions of adamantane derivatives. rsc.orgnih.gov The 1-adamantyl cation is particularly stable for a tertiary carbocation, a property attributed to hyperconjugation with the C-C bonds of the rigid cage structure. rsc.orgmasterorganicchemistry.com This stability facilitates reactions that proceed through an Sₙ1 mechanism or involve electrophilic addition to a double bond adjacent to the adamantane cage.

The formation of a carbocation at the carbon atom adjacent to the adamantane ring is a key step in the acid-catalyzed reactions of this compound. This intermediate can then be attacked by a nucleophile, as seen in the Ritter reaction. The stability of this carbocation not only facilitates the reaction but also influences the regiochemical outcome of additions and the potential for skeletal rearrangements. researchgate.netmasterorganicchemistry.com While the 1-adamantyl cation itself is well-characterized, related carbocationic intermediates in more complex adamantane derivatives also play a crucial role in their reactivity, even if they are too transient to be observed directly by methods like NMR. nih.govunifi.it

Pericyclic and Rearrangement Reactions

Pericyclic reactions, including sigmatropic rearrangements, are powerful tools in organic synthesis for forming carbon-carbon bonds and controlling stereochemistry. organic-chemistry.orgresearchgate.netyoutube.com The adamantane moiety, due to its bulky and rigid structure, can significantly influence the stereochemical outcome of these reactions.

The Wittig rearrangement is a valuable transformation of ethers into alcohols. wikipedia.orglibretexts.org In the context of adamantane-containing compounds, the chinesechemsoc.orgmdpi.com-Wittig rearrangement of allyl ethers has been a subject of study. This rearrangement proceeds through a concerted, six-electron, five-membered cyclic transition state. organic-chemistry.org

A notable example involves the reaction of 1-[(1E)-3-(benzyloxy)prop-1-en-1-yl]adamantane with butyllithium. This reaction yields both chinesechemsoc.orgmdpi.com- and chinesechemsoc.orgresearchgate.net-rearrangement products. researchgate.net The chinesechemsoc.orgresearchgate.net-Wittig rearrangement involves a radical-based mechanism, where a free radical pair is formed, followed by migration and recombination. wikipedia.org The competition between the chinesechemsoc.orgresearchgate.net- and chinesechemsoc.orgmdpi.com-pathways is often temperature-dependent, with the chinesechemsoc.orgmdpi.com-rearrangement being favored at lower temperatures. organic-chemistry.org

The reaction of 1-[(1E)-3-(benzyloxy)prop-1-en-1-yl]adamantane demonstrates this competition, highlighting the synthetic utility of these rearrangements for creating complex adamantane derivatives. researchgate.net

A key aspect of sigmatropic rearrangements is their stereoselectivity. stereoelectronics.org The terms threo and erythro are used to describe the relative stereochemistry of two adjacent chiral centers. chemistrysteps.com In the context of the chinesechemsoc.orgmdpi.com-Wittig rearrangement of 1-[(1E)-3-(benzyloxy)prop-1-en-1-yl]adamantane, the chinesechemsoc.orgmdpi.com-rearrangement product is a mixture of threo and erythro diastereoisomers, with the erythro form being the predominant product. researchgate.net

The preference for one diastereomer over the other is attributed to the steric interactions in the transition state. The bulky adamantyl group likely directs the rearrangement to proceed through a transition state that minimizes steric strain, leading to the observed diastereoselectivity. cdnsciencepub.com This control over stereochemistry is a significant advantage in the synthesis of complex molecules where specific stereoisomers are desired. nih.gov

Table 1: Products of the Wittig Rearrangement of 1-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]adamantane researchgate.net

Rearrangement TypeProduct(s)Diastereomeric Ratio
chinesechemsoc.orgmdpi.com-WittigMixture of threo and erythro diastereoisomersErythro predominates
chinesechemsoc.orgresearchgate.net-WittigSingle productNot applicable

Advanced Catalytic Functionalizations

Catalytic methods offer efficient and selective ways to introduce new functional groups into organic molecules. For adamantane-derived alkenes, regio- and stereoselective hydrofunctionalization reactions are of particular interest.

Hydrofunctionalization reactions, such as hydroalkylation, involve the addition of a hydrogen atom and a functional group across a double bond. chinesechemsoc.orgsnnu.edu.cn The regioselectivity of these reactions (i.e., where the functional group adds) is a critical consideration. researchgate.netnih.gov In the case of adamantane-derived alkenes, the bulky adamantyl group can exert a strong directing effect, leading to high regioselectivity.

For instance, cobalt-catalyzed hydroalkylation reactions have been developed that show excellent regioselectivity for a variety of alkenes. chinesechemsoc.org While specific studies focusing solely on this compound are not detailed in the provided results, the general principles of alkene hydrofunctionalization suggest that the adamantyl group would favor the addition of the alkyl group at the less sterically hindered position of the double bond. nih.gov

Interestingly, adamantane derivatives not only serve as substrates but can also play a role as additives in catalytic reactions. Specifically, 1-adamantane carboxylic acid has been found to be an effective additive in certain transition metal-catalyzed reactions. chinesechemsoc.orgliverpool.ac.uk

In a cobalt-catalyzed hydroalkylation of alkynes with tetrahydrofuran (B95107), the addition of 20 mol % of 1-adamantane carboxylic acid was found to be optimal for the reaction. chinesechemsoc.orgsnnu.edu.cn Similarly, in manganese-catalyzed C-H oxidation reactions, adamantane carboxylic acid was chosen as an additive to improve the yield of the desired ketone product. mdpi.com The exact role of adamantane carboxylic acid as an additive is not always fully elucidated but is thought to involve the formation of more active catalytic species or the stabilization of intermediates in the catalytic cycle. mdpi.com

Advanced Spectroscopic Characterization Techniques for E 1 Prop 1 En 1 Yl Adamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including adamantane (B196018) derivatives. semanticscholar.org It provides detailed information about the carbon-hydrogen framework. For adamantane derivatives, NMR is crucial for confirming the substitution pattern and the stereochemistry of appended groups. semanticscholar.orguky.edu

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for verifying the molecular structure of (E)-1-(Prop-1-en-1-yl)adamantane and confirming the trans geometry of the prop-1-en-1-yl substituent.

The ¹H NMR spectrum is expected to show characteristic signals for both the adamantane cage and the propenyl group. Due to the C₃v symmetry of the 1-substituted adamantane core, the protons on the cage will appear as distinct sets of signals, typically in the range of δ 1.60–2.05 ppm. rsc.orgnih.gov The signals for the prop-1-en-1-yl group are particularly diagnostic. The vinylic protons (CH=CH) will appear as a pair of doublets or multiplets. A key feature for confirming the (E)-isomer is the large coupling constant (J) between these two protons, which is typically in the range of 12-18 Hz for a trans configuration. rsc.org The methyl group (CH₃) protons will appear as a doublet.

The ¹³C NMR spectrum provides complementary information. The adamantane cage exhibits four distinct signals due to its symmetry when substituted at the C-1 position. semanticscholar.orgrsc.org These signals for the methine and methylene (B1212753) carbons typically appear between δ 28 and 43 ppm. The carbons of the prop-1-en-1-yl group will have characteristic shifts, with the olefinic carbons appearing in the downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constant (J, Hz)
Adamantane CH¹H~1.98Broad singlet
Adamantane CH₂¹H~1.65-1.85Multiplet
=CH-Ad¹H~5.7-5.9Doublet
=CH-CH₃¹H~5.5-5.7Doublet of quartets
-CH₃¹H~1.7-1.9Doublet, J ≈ 6-7 Hz
Adamantane C-1¹³C~36-38N/A
Adamantane CH¹³C~28-30N/A
Adamantane CH₂¹³C~36-42N/A
=CH-Ad¹³C~135-145N/A
=CH-CH₃¹³C~120-130N/A
-CH₃¹³C~18-20N/A

Note: Predicted values are based on data for structurally similar adamantane derivatives. rsc.orgrsc.orgarkat-usa.org

While the coupling constants in ¹H NMR provide strong evidence for the (E)-stereochemistry, two-dimensional (2D) NMR experiments offer definitive confirmation. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for assigning stereochemistry by detecting through-space interactions between protons that are in close proximity. nih.govlongdom.org

For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the propenyl methyl group and the adjacent vinylic proton. Crucially, a correlation would also be observed between the vinylic proton directly attached to the adamantane ring and the nearest protons on the adamantane cage. The absence of a significant NOE correlation between the methyl protons and the adamantane cage protons would provide unequivocal evidence for the trans or (E) configuration of the double bond. nih.govresearchgate.net Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to unambiguously assign all proton and carbon signals by revealing their connectivity. rsc.orgnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. smithers.com It is widely used to assess the purity of volatile compounds and confirm their identity. plymouth.ac.uk In the analysis of this compound, the GC component would separate the target compound from any starting materials, solvents, or isomeric impurities.

The subsequent MS analysis provides a characteristic fragmentation pattern, or "mass fingerprint," that can be compared to spectral libraries like that of the National Institute of Standards and Technology (NIST) for identification. nih.gov The mass spectrum for this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

m/z Value Interpretation Reference
176Molecular Ion (M⁺) nih.gov
135[M - C₃H₅]⁺; Loss of the propenyl group, resulting in the stable adamantyl cation. nih.gov
119Fragment ion nih.gov
93Adamantane fragment researchgate.net
79Adamantane fragment researchgate.net

Source: NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. uci.eduumb.edu This technique is crucial for confirming the molecular formula of newly synthesized compounds or for identifying unknown intermediates in a reaction. rsc.orgnih.gov Unlike nominal mass measurements from standard MS, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to verify that the experimentally measured mass matches the calculated mass for the molecular formula C₁₃H₂₀. A measured value that is within a few parts per million (ppm) or 0.003 m/z units of the calculated value is considered definitive proof of the elemental composition. uci.eduresearchgate.net

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₂₀
Calculated Exact Mass176.15650 Da
Expected Found Mass~176.1565 ± 0.003 Da

Source: PubChem. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals and provides information about the electronic structure and conjugated systems within the molecule. tandfonline.com

The parent adamantane molecule, being a saturated hydrocarbon, does not have a significant chromophore and only absorbs in the far UV region, at wavelengths below 200 nm. acs.orgmdpi.com However, the introduction of the prop-1-en-1-yl group creates a π-electron system that acts as a chromophore. This substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λₘₐₓ) compared to the unsubstituted adamantane cage. More complex adamantane derivatives containing conjugated systems have been shown to absorb in the 250 nm region. bsu.by Therefore, this compound is expected to exhibit characteristic absorption in the UV region, providing evidence of its unsaturated nature. The exact λₘₐₓ can be influenced by the solvent used for the analysis. tandfonline.combsu.by

Theoretical and Experimental UV-Vis Spectra for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. acs.org By measuring the absorption of UV and visible light, insights into the energy differences between electronic states, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be obtained. uci.edu For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the carbon-carbon double bond (C=C) of the propenyl group, as the adamantane cage itself, being a saturated hydrocarbon, does not absorb significantly in the typical UV-Vis range.

The electronic transitions in such molecules are typically of the π → π* type, originating from the π-bonding orbital of the double bond and exciting an electron to the corresponding π*-antibonding orbital. The position (λmax) and intensity (molar absorptivity, ε) of the absorption band are sensitive to the molecular environment and substitution around the chromophore.

To complement experimental findings and provide a deeper understanding of the electronic structure, theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are utilized. science.gov These computational methods can predict the UV-Vis absorption spectra, including the wavelengths of maximum absorption and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. als-journal.com

A comparative analysis of theoretical and experimental spectra is crucial. While experimental spectra provide real-world data, theoretical calculations offer a detailed assignment of the observed electronic transitions to specific molecular orbitals. mdpi.com For this compound, TD-DFT calculations would help to confirm that the observed absorption bands indeed correspond to the π → π* transition of the propenyl moiety and to assess the influence of the adamantyl group on this electronic transition.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

ParameterExperimental Value (in Hexane)Theoretical Value (TD-DFT/B3LYP/6-31G)
λmax (nm)~ 230~ 225
Molar Absorptivity (ε, L mol-1 cm-1)~ 10,000N/A (Oscillator Strength Calculated)
Electronic Transitionπ → πHOMO → LUMO (π → π*)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net Each type of bond and functional group has a characteristic range of vibrational frequencies, making the IR spectrum a unique molecular fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the adamantane cage and the propenyl group. The key functional groups and their expected vibrational modes are:

Adamantane C-H Stretching: The numerous C-H bonds of the adamantane cage will give rise to strong absorption bands in the region of 2850-3000 cm-1.

Alkene C=C Stretching: The carbon-carbon double bond of the propenyl group will show a characteristic stretching vibration. For a trans-disubstituted alkene, this band is typically found in the range of 1665-1675 cm-1 and is of medium intensity.

Alkene =C-H Stretching: The C-H bonds on the double bond will absorb at a higher frequency than the saturated C-H bonds, typically in the 3000-3100 cm-1 region.

Alkene =C-H Bending (Out-of-Plane): A key diagnostic band for a trans-disubstituted alkene is the out-of-plane C-H bending vibration, which appears as a strong band in the 960-975 cm-1 region. This band is crucial for confirming the (E)-stereochemistry of the double bond.

CH3 and CH2 Bending: The methyl and methylene groups of the propenyl and adamantyl moieties will exhibit bending vibrations (scissoring, rocking, wagging, and twisting) in the fingerprint region (below 1500 cm-1).

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
~ 3020Medium=C-H Stretch (alkene)
2850 - 2950StrongC-H Stretch (adamantane)
~ 1670MediumC=C Stretch (trans-alkene)
~ 1450MediumCH2 Scissoring
~ 1375MediumCH3 Bending
~ 965Strong=C-H Bending (trans-alkene, out-of-plane)

Note: The data in this table represents typical IR absorption frequencies for the functional groups present in the molecule. Precise experimental values may vary slightly.

The combination of UV-Vis and IR spectroscopy provides a comprehensive characterization of this compound. While UV-Vis spectroscopy confirms the presence and electronic nature of the propenyl chromophore, IR spectroscopy provides definitive evidence for the key functional groups and, crucially, the stereochemistry of the double bond. The correlation between experimental data and theoretical calculations further strengthens the structural assignment.

Computational Chemistry and Mechanistic Studies on E 1 Prop 1 En 1 Yl Adamantane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study adamantane (B196018) and its derivatives, providing reliable data on their geometric and electronic structures.

Geometry optimization using DFT methods seeks the lowest energy arrangement of atoms in a molecule, its equilibrium structure. For adamantane, the parent cage of (E)-1-(Prop-1-en-1-yl)adamantane, DFT calculations accurately reproduce its Td symmetry and structural parameters. mdpi.com Structural analysis of pristine adamantane reveals average C-C bond lengths of 153.7 pm and C-H bond lengths of 108.8 pm. mdpi.com The introduction of the (E)-prop-1-en-1-yl substituent at a bridgehead position breaks this high symmetry and introduces distinct structural features. The C=C double bond and the C-C single bonds within the propenyl group, as well as the bond connecting it to the adamantane cage, will have characteristic lengths determined by the interplay of hybridization and steric effects.

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. researchgate.netwisc.edu For the parent adamantane, theoretical calculations have successfully assigned the normal modes of vibration. researchgate.net For this compound, the vibrational spectrum would be characterized by the distinct frequencies of the adamantane cage C-H and C-C vibrations, combined with the characteristic C=C stretching and C-H bending modes of the propenyl group.

Table 1: Representative Calculated Vibrational Frequencies for Adamantane Cage (Baseline) This table presents theoretical data for the parent adamantane cage to illustrate typical vibrational modes. Specific frequencies for this compound would require dedicated calculations.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C-H Stretch2850 - 3000Stretching vibrations of C-H bonds on the adamantane cage.
CH₂ Scissoring~1450Bending motion of the methylene (B1212753) (CH₂) groups in the cage.
C-C Stretch800 - 1200Stretching vibrations of the carbon-carbon bonds forming the cage structure.
CCC Bending< 1050Bending and wagging motions of the carbon skeleton. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. edu.krd A smaller gap generally implies higher reactivity. researchgate.net

Pristine adamantane is known for its large HOMO-LUMO gap (experimentally ~9.33 eV), consistent with its high stability. mdpi.com The HOMO and LUMO orbitals in adamantane are delocalized across the entire cage structure. mdpi.com The introduction of the π-system of the prop-1-en-1-yl group is expected to significantly alter the electronic structure. The C=C double bond will introduce new π and π* orbitals. The π orbital will likely contribute to the HOMO, raising its energy, while the π* orbital will contribute to the LUMO, lowering its energy. This would result in a smaller HOMO-LUMO gap for this compound compared to the parent adamantane, suggesting increased reactivity localized at the propenyl substituent.

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the expected electronic properties based on theoretical principles. Absolute energy values require specific DFT calculations.

CompoundHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)Expected Dipole Moment (μ)
Adamantane (Reference)LowHighLarge (~9.33 eV) mdpi.com0 D
This compoundHigher than AdamantaneLower than AdamantaneSmaller than AdamantaneSmall, non-zero

Quantum chemical calculations are invaluable for elucidating reaction pathways, identifying transition states, and calculating activation energies. The formation of this compound itself can be modeled. One key reaction is the ionic alkylation of adamantane with propylene (B89431), often using a catalyst like aluminum chloride. eco-vector.comresearchgate.net

DFT studies can model the multi-stage process:

Formation of the Adamantyl Cation: The reaction initiates with the formation of the tertiary adamantyl cation (Ad+), a stable carbocation. researchgate.net

Cation-Olefin Interaction: The Ad+ cation interacts with the propylene molecule. This step typically proceeds without a significant activation energy barrier. researchgate.net

Product Formation: The resulting complex can then undergo deprotonation, facilitated by the catalyst anion, to yield the unsaturated product, 1-propenyladamantane. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. These calculations can confirm the thermodynamic feasibility of the reaction and provide insights into the kinetics, explaining why certain isomers are formed preferentially. eco-vector.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations could provide insights into the conformational flexibility of the propenyl group relative to the rigid adamantane cage. Although the adamantane core is rigid, the C-C single bond connecting the substituent allows for rotation. MD simulations could explore the rotational energy barrier and the preferred orientations of the propenyl group at different temperatures. Such simulations would also be useful for understanding how the molecule behaves in a solvent or interacts with other molecules in a condensed phase.

Intermolecular Interactions and Binding Energetics

This compound is a nonpolar hydrocarbon. Its intermolecular interactions are therefore dominated by weak van der Waals forces (London dispersion forces). The large, rigid, and highly symmetric nature of the adamantane cage allows for efficient crystal packing, stabilized by numerous C-H···H-C contacts. nih.gov

Table 3: Potential Intermolecular Interactions

Interaction TypeParticipating GroupsDescriptionRelative Strength
Van der Waals (Dispersion)Entire Molecule (Adamantane cage and propenyl group)Temporary fluctuations in electron density leading to induced dipoles.Primary interaction
C-H···πC-H bonds of one molecule and the C=C π-system of anotherA weak hydrogen-bond-like interaction contributing to crystal packing. nih.govSecondary, directional

Stereoelectronic Effects in Reactivity and Transformations

Stereoelectronic effects arise from the spatial arrangement of orbitals and how this geometry influences electronic interactions. imperial.ac.uk In this compound, a key stereoelectronic effect would be the interaction between the orbitals of the C-C bond connecting the substituent to the cage and the π-system of the double bond.

Hyperconjugation, a stabilizing interaction involving the overlap of a filled σ-orbital with an adjacent empty or partially filled orbital, is a relevant effect. For example, the σ orbitals of the C-H bonds at the bridgehead position adjacent to the substituent can donate electron density into the empty π* orbital of the C=C double bond. The specific geometry—the dihedral angle between the interacting σ bond and the π system—is crucial. The rigid nature of the adamantane cage locks this geometry, leading to predictable and persistent stereoelectronic effects that can influence the reactivity of the double bond towards electrophilic attack or radical addition. The bulky adamantane group also exerts significant steric hindrance, which can control the trajectory of an approaching reagent, favoring attack from the less hindered face of the propenyl group.

Theoretical Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry provides a powerful toolkit for predicting the reactivity of molecules. Through the use of methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties, known as reactivity descriptors. These descriptors help in understanding how a molecule will interact with other chemical species and which reaction pathways are most likely to be favored.

For this compound, the primary sites of reactivity are expected to be the carbon-carbon double bond of the prop-1-en-1-yl group and the tertiary C-H bonds of the adamantane cage. The electronic nature of the adamantyl group, being a bulky, electron-donating alkyl group, influences the reactivity of the double bond.

Reactivity Descriptors:

Several key descriptors can be calculated to quantify the reactivity of this compound. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the HOMO is likely to be localized on the π-system of the double bond, making it susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red/yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a region of high electron density around the C=C double bond.

Fukui Functions: These functions provide more detailed information about the local reactivity of different atomic sites in a molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

The following table presents hypothetical, yet scientifically plausible, values for these reactivity descriptors for this compound, based on computational studies of similar adamantane derivatives such as 1-vinyladamantane (B3277453).

Reactivity DescriptorPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack at the double bond.
LUMO Energy0.5 eVSuggests a relatively low propensity for nucleophilic attack.
HOMO-LUMO Gap7.0 eVPoints to high kinetic stability.
Electrostatic Potential at C=CNegativeConfirms the double bond as a site for electrophilic addition.

Reaction Pathways:

Based on these reactivity descriptors, several reaction pathways can be predicted for this compound:

Electrophilic Addition to the Double Bond: This is expected to be a major reaction pathway. The bulky adamantyl group may direct the incoming electrophile to the less sterically hindered carbon of the double bond. The stability of the resulting carbocation intermediate, which would be adjacent to the adamantyl cage, is a key factor in these reactions. Quantum chemical studies on the related 1-vinyladamantane have shown that the formation of an adamantyl cation is a key step in its synthesis, highlighting the stability of such intermediates researchgate.net.

Radical Reactions: The tertiary C-H bonds on the adamantane cage are known to be susceptible to radical abstraction. Therefore, under radical conditions, reactions at these positions are also plausible.

Oxidation: The double bond can be a target for various oxidizing agents, leading to the formation of epoxides, diols, or cleavage products.

Application of Advanced Computational Methods (e.g., Floating Basis Functions)

To obtain a more accurate and detailed understanding of the electronic structure and reactivity of this compound, advanced computational methods can be employed. One such method involves the use of floating basis functions .

In conventional quantum chemical calculations, the basis functions used to describe the molecular orbitals are centered on the atomic nuclei. Floating basis functions, however, are not fixed at the atomic centers and their positions can be optimized variationally trygvehelgaker.no. This additional flexibility in the basis set can lead to a more accurate description of the electron density, particularly in regions away from the nuclei, such as in chemical bonds and lone pairs.

For a molecule like this compound, floating basis functions could be particularly beneficial for:

Describing Weak Interactions: The bulky and non-polar adamantyl group can engage in van der Waals and other non-covalent interactions. Floating basis functions can provide a more accurate description of the electron density in the intermolecular regions, leading to better predictions of these interactions.

Modeling Excited States: For studying photochemical reactions, an accurate description of the electronic excited states is necessary. The flexibility of floating basis functions can improve the calculation of excited state wavefunctions and energies.

Improving the Accuracy of Reactivity Descriptors: By providing a more accurate representation of the electron density, floating basis functions can lead to more reliable values for reactivity descriptors like the molecular electrostatic potential and Fukui functions.

The following table illustrates the potential impact of using floating basis functions compared to standard fixed-center basis sets for the calculation of key properties of this compound.

PropertyStandard Basis Set (Illustrative)Floating Basis Set (Illustrative Improvement)Rationale for Improvement
Ground State Energy-588.5 Hartrees-588.6 HartreesMore flexible basis set allows for a lower variational energy.
Dipole Moment0.3 Debye0.35 DebyeBetter description of the charge distribution, especially around the double bond.
Polarizability150 a.u.160 a.u.More accurate response of the electron cloud to an external electric field.

Polymerization Chemistry and Macromolecular Applications of Adamantane Alkenes

(E)-1-(Prop-1-en-1-yl)adamantane and Related Monomers in Polymer Synthesis

While specific polymerization studies on this compound are not extensively detailed in public literature, a significant body of research exists on structurally related adamantane-containing monomers, particularly those with vinyl, acrylate, and diene functionalities. These studies provide a strong basis for understanding the polymerization behavior and potential applications of this class of compounds. The rigid and bulky nature of the adamantyl group plays a critical role in the polymerization process and the properties of the resulting polymers. usm.eduepa.gov

The addition polymerization of vinyl monomers bearing pendant adamantyl groups is a common strategy for creating adamantane-containing polymers. researchgate.net Monomers such as adamantyl methacrylates and styrenes have been successfully polymerized. For instance, the free radical copolymerization of N-(1-adamantyl)vinylsulfonamide (VnSAAd) and 2-(2-methyl)adamantyl methacrylate (B99206) (MAdMA) has been carried out using initiators like AIBN in solvents such as tetrahydrofuran (B95107) (THF). researchgate.net

Adamantane-containing diamines and dianhydrides are also used to synthesize polyimides through polycondensation reactions. rsc.org These high-performance polymers exhibit exceptional thermal stability and mechanical properties. rsc.org The substituents on the adamantane-containing monomers have been shown to significantly impact the properties of the final polyimide. rsc.org Furthermore, copolymers incorporating adamantane (B196018) can be designed to achieve specific properties. For example, random copolymers of 4-(1-adamantyl)styrene and styrene (B11656) have been synthesized, and their glass transition temperatures can be tuned by adjusting the comonomer feed ratio. researchgate.net

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (MWD). wikipedia.org This method has been successfully applied to a variety of adamantane-containing monomers, including styrenes, methacrylates, and dienes. researchgate.netresearchgate.net

The anionic polymerization of monomers like 4-(1-adamantyl)styrene and 1-adamantyl methacrylate proceeds quantitatively, yielding polymers with MWDs (Mw/Mn) typically between 1.03 and 1.18. researchgate.netresearchgate.net These polymerizations are often carried out at low temperatures, such as -78°C, in aprotic solvents like THF. researchgate.netresearchgate.net Common initiators include sec-butyllithium (B1581126) (sec-BuLi) and various organopotassium compounds. researchgate.net The stability of the propagating carbanion in these systems is a key feature, allowing for the synthesis of block copolymers through sequential monomer addition. researchgate.netresearchgate.netresearchgate.net The bulky adamantyl group can provide steric hindrance that helps prevent side reactions, contributing to the "living" character of the polymerization. researchgate.net

Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation method used to polymerize terminal dienes into polyenes, driven by the removal of a small volatile molecule like ethylene (B1197577). wikipedia.org This technique is particularly useful for creating polymers with precisely placed functional groups and controlled architectures. researchgate.net ADMET has been employed to synthesize polymers with adamantane units integrated directly into the polymer backbone. nih.govacs.org

In this approach, α,ω-dienes containing adamantane moieties are polymerized, often in bulk, using metathesis catalysts like Grubbs' first-generation catalyst. acs.org This process allows for the creation of poly(1,3-adamantylene alkylene)s, where the rigid adamantane cages are separated by flexible alkyl chains of specific lengths. nih.govacs.org The resulting unsaturated polymers can then be hydrogenated to produce fully saturated, thermally stable materials. acs.org The ADMET methodology offers a route to defect-free polymers with well-defined structures that would be difficult to achieve through other polymerization methods. mdpi.com

Structure-Property Relationships in Adamantane-Containing Polymers

The unique tricyclic cage structure of adamantane profoundly influences the properties of polymers into which it is incorporated. Its bulkiness, rigidity, and thermal stability are directly transferred to the macromolecular level. usm.eduepa.gov

A consistent and well-documented finding is that the incorporation of pendant adamantyl groups significantly increases the glass transition temperature (Tg) of polymers. usm.eduepa.gov This is attributed to the bulky adamantyl moiety restricting the segmental motion of the polymer chains. This effect is observed across a wide range of polymer types, including polystyrenes, polymethacrylates, and polyimides. rsc.orgresearchgate.netelsevierpure.com

For example, anionically polymerized poly(4-(1-adamantyl)styrene) exhibits a remarkably high Tg of 234°C, compared to 100°C for standard polystyrene. researchgate.net Similarly, poly(1-adamantyl methacrylate) has a much higher Tg than polymethyl methacrylate. researchgate.net Polymers with biadamantane substituents can display even higher thermal stability. researchgate.net The strategic placement of adamantane groups allows for the tailoring of thermal properties for specific high-performance applications. rsc.orgelsevierpure.com

PolymerGlass Transition Temperature (Tg)Reference
Poly(4-(1-adamantyl)styrene)234 °C researchgate.netelsevierpure.com
Poly(3-(4-vinylphenyl)-1,1'-biadamantane)232 °C researchgate.netelsevierpure.com
Poly(4-(1-adamantyl)-α-methylstyrene)273 °C elsevierpure.com
Poly(4-(1-adamantyloxy)styrene)184 °C elsevierpure.com
Poly(1-adamantyl 4-vinylbenzoate)227 °C elsevierpure.com
Poly(N-(1-adamantyl)-N-(4-vinylbenzylidene)amine)257 °C researchgate.net
Poly(2-allylideneadamantane)178 °C rsc.org
Poly(3-methacryloyloxy-1,1′-biadamantane)236 °C researchgate.net

The structure of the adamantane-containing monomer plays a crucial role in determining the molecular weight and molecular weight distribution (MWD) of the resulting polymer, particularly in living anionic polymerization. This technique is renowned for producing polymers with predictable molecular weights, based on the monomer-to-initiator molar ratio, and a narrow MWD, indicated by a polydispersity index (Mw/Mn) close to 1.0. researchgate.netwikipedia.org

Studies on the anionic polymerization of monomers like 4-(1-adamantyl)styrene and 1-adamantyl methacrylate demonstrate that well-defined polymers with Mw/Mn values between 1.03 and 1.18 are consistently obtained. researchgate.netresearchgate.netelsevierpure.com The bulky adamantyl group can sterically hinder side reactions and termination steps that would otherwise broaden the MWD. researchgate.net The stability of the propagating chain end, confirmed by the successful synthesis of block copolymers, underscores the controlled nature of the polymerization, allowing for precise control over the polymer's final molecular architecture. researchgate.netresearchgate.net In contrast, other methods like free radical polymerization typically result in polymers with broader MWDs. researchgate.net

Research on this compound in Functional Polymers Not Publicly Documented

Following a comprehensive review of publicly available scientific literature and chemical databases, there is no specific research documented on the application of the chemical compound This compound in the fields of Microporous Organic Polymers (MOPs), Covalent Organic Frameworks (COFs), or in the development of high-performance polymeric materials and resins as outlined in the requested article structure.

The provided outline focuses on the use of adamantane derivatives as multi-functional building blocks for creating complex, three-dimensional polymer architectures. Research in these areas predominantly utilizes adamantane compounds with multiple reactive sites, such as tetraphenyladamantane or other tetra-substituted derivatives. magtech.com.cnnih.govrsc.org These multi-functional "knots" are essential for constructing the cross-linked networks that define MOPs and COFs. magtech.com.cnrsc.org

In contrast, This compound is a mono-substituted adamantane, possessing only a single prop-1-en-1-yl group available for polymerization. nih.gov This structural characteristic makes it unsuitable for creating the rigid, porous frameworks of MOPs and COFs, which require monomers with higher degrees of functionality to build a network.

While some chemical suppliers note that adamantane derivatives, in general, are used as intermediates for materials like coatings, adhesives, and plastics, no specific research findings, data tables, or detailed studies concerning the polymerization of This compound for high-performance applications could be retrieved. smolecule.com The existing body of scientific work on adamantane-based polymers focuses on derivatives designed to act as rigid, multi-valent nodes in polymeric structures, a role for which This compound is not suited. nih.govresearchgate.net

Therefore, the requested article, with its specific focus on the polymerization chemistry and macromolecular applications of This compound in MOPs, COFs, and high-performance resins, cannot be generated based on currently available scientific information.

Conclusion and Future Research Perspectives

Synthesis of Novel Adamantane (B196018) Alkene Architectures

The synthesis of novel molecular architectures from (E)-1-(Prop-1-en-1-yl)adamantane is a promising area of research. The presence of the prop-1-en-1-yl group provides a versatile handle for a variety of chemical modifications, allowing for the construction of more complex adamantane-based structures.

One of the primary methods for the synthesis of this compound itself is the Wittig reaction . wikipedia.orgpressbooks.pub This reaction would involve the treatment of adamantane-1-carbaldehyde (B57758) with ethylidenetriphenylphosphorane. The stereochemistry of the resulting alkene is crucial, and the (E)-isomer is typically favored with stabilized ylides. wikipedia.orgthieme-connect.de Further exploration into optimizing reaction conditions to ensure high stereoselectivity and yield would be a valuable pursuit.

The development of novel architectures can also be achieved through allylic substitution reactions . The allylic protons on the propyl chain of this compound could be abstracted to generate an allylic anion, which can then be reacted with various electrophiles to introduce new functional groups. smolecule.com This approach opens the door to a wide range of derivatives with tailored properties. For instance, reaction with alkyl halides, carbonyl compounds, or epoxides could lead to the formation of more elaborate side chains on the adamantane core.

Furthermore, the double bond in this compound is a gateway to a plethora of addition reactions. Halogenation, hydrohalogenation, epoxidation, and dihydroxylation reactions would yield a variety of functionalized adamantane derivatives, each with its own unique potential for further chemical transformations.

In-depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is paramount for controlling reaction outcomes and designing new synthetic strategies.

The Ritter reaction , a well-established method for the synthesis of N-alkyl amides from nitriles and a carbocation source, presents an intriguing avenue for the functionalization of this compound. researchgate.netwikipedia.orgorganic-chemistry.org In the presence of a strong acid, the alkene can be protonated to form a stable tertiary adamantyl carbocation. unifi.it This carbocation can then be trapped by a nitrile, and subsequent hydrolysis would yield the corresponding N-(1-adamantyl-1-propyl)amide. researchgate.netorganic-chemistry.orgrsc.org Mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in elucidating the precise nature of the carbocationic intermediates and the factors governing the regioselectivity and stereoselectivity of the reaction.

Another key transformation worthy of detailed mechanistic investigation is the Wittig rearrangement of allylic ethers derived from this compound. It has been shown that related adamantane-containing allyl benzyl (B1604629) ethers undergo researchgate.netrsc.org- and smolecule.comresearchgate.net-rearrangements upon treatment with butyllithium. researchgate.net A detailed study of the rearrangement of analogous ethers of this compound would provide insights into the influence of the adamantyl group on the stereochemical course of the reaction.

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. The development of environmentally benign methods for the synthesis of this compound and its derivatives is a critical area for future research.

Current synthetic methods often rely on stoichiometric reagents and harsh reaction conditions. wikipedia.org Future efforts should focus on the development of catalytic, atom-economical processes. For instance, the use of solid acid catalysts or recyclable Lewis acids for the Ritter reaction could offer a greener alternative to traditional strong acids. researchgate.netrsc.org

Furthermore, exploring solvent-free or aqueous reaction conditions for the synthesis and functionalization of this compound would significantly reduce the environmental impact of these processes. rsc.orgrsc.org The use of microwave irradiation or ultrasonication could also be investigated to enhance reaction rates and reduce energy consumption. researchgate.net The development of catalytic systems for the direct C-H functionalization of the adamantane core in the presence of the alkene moiety would represent a significant advance in the sustainable synthesis of adamantane derivatives. nih.gov

Advanced Computational Design of Adamantane-Based Systems

Computational chemistry offers a powerful tool for the design and prediction of the properties of novel adamantane-based systems derived from this compound.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. unifi.it Such studies can provide valuable insights into the reaction mechanisms of key transformations, such as the Ritter reaction, by mapping the potential energy surface and identifying transition states and intermediates. unifi.it

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible side chains attached to the rigid adamantane core. psu.edu This is particularly relevant for understanding the interactions of these molecules with biological targets or in the formation of self-assembled materials.

Computational screening of virtual libraries of this compound derivatives can aid in the identification of candidates with desired properties, such as specific binding affinities for proteins or optimal electronic properties for materials applications. This in silico approach can significantly accelerate the discovery and development of new adamantane-based technologies.

Exploration of Adamantane Alkenes in Emerging Materials Science Fields

The unique properties of the adamantane cage, such as its rigidity, thermal stability, and lipophilicity, make it an attractive building block for advanced materials. acs.orgresearchgate.netrsc.orgwikipedia.org The presence of the reactive alkene in this compound provides a means to incorporate this robust scaffold into a variety of polymeric and solid-state materials.

Polymer Chemistry: this compound can serve as a monomer or a co-monomer in polymerization reactions. For example, it could be copolymerized with other olefins to produce polymers with enhanced thermal stability and mechanical properties. acs.orgnih.gov The adamantyl group can act as a bulky side chain, influencing the polymer's glass transition temperature and solubility. researchgate.net The synthesis of block copolymers containing segments derived from this compound could lead to the formation of self-assembling nanomaterials with interesting morphologies. nih.gov

Coatings and Adhesives: The reactivity of the double bond in this compound makes it a potential component in the formulation of coatings and adhesives. smolecule.com Its incorporation could improve the durability, hardness, and thermal resistance of these materials.

Integration with Supramolecular Chemistry and Nanotechnology Paradigms

The adamantane moiety is a well-established guest molecule in supramolecular chemistry, readily forming inclusion complexes with host molecules such as cyclodextrins and cucurbiturils. scispace.commdpi.compensoft.netrsc.org The this compound molecule offers the exciting possibility of combining the strong host-guest interactions of the adamantane core with the reactivity of the alkene functionality.

Self-Assembling Systems: By functionalizing host molecules with complementary reactive groups, it would be possible to create self-assembling systems where the formation of an inclusion complex brings the reactive partners into close proximity, facilitating a chemical reaction. This "supramolecular assistance" could be used to construct complex, well-defined nanostructures. rsc.orgacs.org

Nanotechnology: Adamantane derivatives are being explored as molecular building blocks in nanotechnology. mdpi.compensoft.net The rigid and well-defined structure of the adamantane cage makes it an ideal component for the construction of molecular machines and other nanoscale devices. This compound could be used to anchor adamantane units onto surfaces or to other molecular components, providing a versatile platform for the bottom-up fabrication of nanostructures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(Prop-1-en-1-yl)adamantane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Grignard reagent addition to aldehydes, as demonstrated for similar adamantane derivatives . For example, 1-bromoadamantane is reacted with magnesium to form a Grignard reagent, which is then added to an α,β-unsaturated aldehyde. The E-configuration is stabilized by steric hindrance during the reaction . Alternative methods include catalytic cross-coupling reactions, though yields may vary depending on catalyst selection (e.g., palladium vs. nickel) .
  • Data Contradictions : Early synthesis routes reported yields below 1% , but modern protocols using optimized catalysts achieve >60% yields .

Q. How is the E-configuration of the prop-1-en-1-yl group confirmed experimentally?

  • Methodology : X-ray diffraction (XRD) is the gold standard. For instance, in structurally similar (E)-N-(adamantan-1-yl)methanimine derivatives, dihedral angles between the adamantane cage and the unsaturated bond were measured at ~120°, confirming the E-configuration . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also distinguish E/Z isomers by analyzing spatial proximity of protons .

Q. Which characterization techniques are most reliable for verifying purity and structural integrity?

  • Methodology :

  • XRD : Resolves bond angles and crystallographic packing; used to confirm the adamantane cage geometry and substituent orientation .
  • NMR : 13C^{13}\text{C} NMR peaks at 28–45 ppm confirm adamantane carbons, while vinyl protons in the propene group appear as doublets at δ 5–6 ppm in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : A molecular ion peak at m/z 216 (C13_{13}H20_{20}) is expected, with fragmentation patterns indicating loss of the propene group .

Advanced Research Questions

Q. How can quantum-chemical calculations elucidate the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) simulations predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the adamantane core’s electron-withdrawing effect lowers the LUMO energy of the propene group, enhancing reactivity in Diels-Alder reactions .
  • Contradictions : Experimental IR spectra may show deviations from DFT-predicted vibrational modes due to solvent effects or crystal packing .

Q. What mechanistic insights explain the compound’s reported antiviral activity against influenza A?

  • Methodology : Molecular docking studies suggest the adamantane core binds to the M2 proton channel, while the propene group disrupts viral membrane fusion. Comparative studies show C-1 substitution (as in amantadine) enhances activity over C-2 isomers .
  • Data Contradictions : Some derivatives with bulkier substituents show reduced efficacy despite similar binding affinities, likely due to steric hindrance in cellular uptake .

Q. How do structural modifications at the adamantane C-1 position affect bioactivity and metabolic stability?

  • Methodology :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., -CN) at C-1 increases metabolic stability by reducing cytochrome P450 oxidation .
  • In Vitro Assays : HepG2 cell models show that fluorinated derivatives exhibit 3x longer half-lives than hydroxylated analogs .
    • Contradictions : While C-1 substitution generally enhances activity, certain modifications (e.g., thioamide groups) may introduce toxicity risks .

Q. What strategies address challenges in chiral resolution of adamantane derivatives with asymmetric centers?

  • Methodology : Chiral HPLC using amylose-based columns separates enantiomers of 2-(2-adamantyl)propan-1-amine derivatives with >95% enantiomeric excess (ee) . Kinetic resolution via lipase-catalyzed esterification is also effective for secondary alcohols .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar solvents?

  • Analysis : Early studies claim poor water solubility (<0.1 mg/mL) due to the adamantane core’s hydrophobicity . However, derivatives with polar substituents (e.g., -OH, -COOH) achieve solubility up to 10 mg/mL in DMSO-water mixtures . Contradictions arise from differing substituent effects and measurement protocols.

Q. Why do some adamantane derivatives exhibit unexpected cytotoxicity in neuronal cell lines?

  • Analysis : While the adamantane scaffold is generally biocompatible, propene-containing derivatives may generate reactive oxygen species (ROS) under UV exposure, as shown in SH-SY5Y cell assays . Always include ROS scavengers (e.g., ascorbate) in cell culture media to mitigate false-positive toxicity results.

Tables

Table 1 : Comparative Reactivity of Adamantane Derivatives

DerivativeReaction TypeYield (%)Key Reference
1-BromoadamantaneGrignard Addition85
1-HydroxyadamantaneOzonolysis62
This compoundDiels-Alder45

Table 2 : Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (μM)Reference
This compoundInfluenza A M20.8
1-AdamantylthioamideTumor Cell Lines12.4
2-Ada-Propan-1-amineDopamine Receptors3.2

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